molecular formula C27H26N2O5S B2528096 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 902278-48-2

2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2528096
CAS RN: 902278-48-2
M. Wt: 490.57
InChI Key: CLSKTVFSCJONRU-UHFFFAOYSA-N
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Description

The compound “2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-ethoxyphenyl)acetamide” is a chemical compound with the linear formula C26H25N3O3S . It is also known as N-(3,4-DIMETHYLPHENYL)-2-{[3-(4-ETHOXYPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its linear formula C26H25N3O3S . It contains a quinolinyl group, a sulfonyl group, and an acetamide group, all of which can contribute to its chemical properties and reactivity.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 459.571 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .

Scientific Research Applications

Xenobiotic Metabolism in Neurological Diseases

Research has highlighted the importance of xenobiotic metabolism in the context of neurological diseases such as Parkinson's and Alzheimer's. Compounds like acetaminophen (paracetamol) have been studied for their metabolic pathways, which involve detoxication processes critical in managing these diseases. Understanding the metabolic pathways of such compounds can offer insights into potential therapeutic targets and the development of new treatments for neurological conditions (Steventon, Heafield, Waring, & Williams, 1989); (Steventon, Heafield, Sturman, Waring, & Williams, 1990).

Pharmacokinetics and Drug Metabolism

Studies on compounds like almorexant and their metabolism in humans are crucial for understanding how drugs are absorbed, metabolized, and eliminated from the body. This knowledge is instrumental in drug development, optimizing dosing regimens, and minimizing adverse effects. Research in this area contributes to safer and more effective use of medications (Dingemanse, Hoever, Hoch, Treiber, Wagner-Redeker, Miraval, Hopfgartner, & Shakeri-Nejad, 2013).

Impact of Xenobiotics on Hormonal Homeostasis

The metabolism of widely used medications like acetaminophen (paracetamol) and their impact on hormonal pathways is a significant area of study. Understanding how these substances modify the sulfation of sex hormones can inform on their broader impacts on health, particularly concerning hormonal balance and reproductive health (Cohen, Cirulli, Mitchell, Jonsson, Yu, Shah, Spector, Guo, Venter, & Telenti, 2018).

Environmental Contaminants and Human Health

The detection and quantification of environmental contaminants like nonylphenol and octylphenol in human tissues provide critical insights into the exposure levels and potential health risks of these endocrine-disrupting chemicals. Such research is foundational for developing regulatory policies and reducing human exposure to harmful substances (Lopez-Espinosa, Freire, Arrebola, Navea, Taoufiki, Fernandez, Ballesteros, Prada, & Olea, 2009).

properties

IUPAC Name

2-[3-(3,4-dimethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-4-34-21-12-10-20(11-13-21)28-26(30)17-29-16-25(27(31)23-7-5-6-8-24(23)29)35(32,33)22-14-9-18(2)19(3)15-22/h5-16H,4,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSKTVFSCJONRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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